molecular formula C17H13F2N3O4S B2414616 N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide CAS No. 1171495-86-5

N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

Cat. No. B2414616
CAS RN: 1171495-86-5
M. Wt: 393.36
InChI Key: IJZANPJVQOFQAB-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide, also known as Compound A, is a novel chemical compound that has recently gained attention in scientific research. The compound has shown promising results in various applications, including cancer treatment and inflammation management.

Scientific Research Applications

Corrosion Inhibition

The compound N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide has potential applications in the field of corrosion inhibition. It has been found that similar furan compounds can act as effective inhibitors for mild steel corrosion in acidic environments. This is particularly relevant in industrial settings where metal equipment is exposed to corrosive substances. The efficiency of such inhibitors generally increases with concentration but decreases with rising temperature (Sappani & Karthikeyan, 2014).

Material Science and Polymer Development

In material science, derivatives of furan compounds, which include N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide, have been used in the synthesis of furanic-aliphatic polyamides. These polyamides are promising sustainable alternatives to traditional polyphthalamides, applicable in high-performance materials with commercial significance. They can be synthesized via enzymatic polymerization, showing properties suitable for use in various industrial applications (Jiang et al., 2015).

Biomedical Research

In the biomedical field, furan derivatives, akin to N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide, have shown potential in drug development, particularly in the design of ligands that bind to specific DNA sequences. These ligands can offer enhanced binding affinity and specificity, which is crucial in developing new therapeutic agents targeting genetic material (Laughton et al., 1995).

Neurological Imaging

Another significant application of this compound is in neurological imaging. A specific derivative has been identified as a positron emission tomography (PET) radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R). This radiotracer can be used to image reactive microglia and their role in neuroinflammation, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).

properties

IUPAC Name

N-(3,4-difluorophenyl)-5-(pyridin-3-ylmethylsulfamoyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3O4S/c18-13-4-3-12(8-14(13)19)22-17(23)15-5-6-16(26-15)27(24,25)21-10-11-2-1-7-20-9-11/h1-9,21H,10H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZANPJVQOFQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide

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